Cas no 1269293-24-4 (2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)thiazole)

2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)thiazole is a heterocyclic compound featuring a pyrazole-thiazole core structure with a 3-chlorophenyl substituent. This scaffold is of significant interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both pyrazole and thiazole moieties enhances its ability to interact with various biological targets, making it valuable for developing pharmaceuticals, particularly kinase inhibitors or antimicrobial agents. The 3-chlorophenyl group further contributes to its lipophilicity and binding affinity. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies in drug discovery and crop protection applications.
2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)thiazole structure
1269293-24-4 structure
Product Name:2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
CAS No:1269293-24-4
MF:C12H8ClN3S
MW:261.730019569397
CID:1089317
PubChem ID:56956108
Update Time:2025-05-28

2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
    • 2-[2-(3-chlorophenyl)pyrazol-3-yl]-1,3-thiazole
    • 1269293-24-4
    • AKOS022172689
    • 2-[1-(3-Chlorophenyl)-1H-pyrazol-5-yl]-1,3-thiazole
    • 1-(3-chlorophenyl)-5-(thiazol-2-yl)-1H-pyrazole
    • DTXSID70719031
    • A12219
    • Inchi: 1S/C12H8ClN3S/c13-9-2-1-3-10(8-9)16-11(4-5-15-16)12-14-6-7-17-12/h1-8H
    • InChI Key: MPUPQPQTCANECC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C(C2=NC=CS2)=CC=N1

Computed Properties

  • Exact Mass: 261.0127461g/mol
  • Monoisotopic Mass: 261.0127461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 59Ų

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